molecular formula C12H17ClN2O4S2 B10963836 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B10963836
M. Wt: 352.9 g/mol
InChI Key: JQOSFSCTGJBZRG-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with sulfonyl groups and a chlorinated aromatic ring, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Chlorinated Aromatic Intermediate: The chlorination of 2-methylphenyl compounds using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Ring Formation: The reaction of the sulfonylated aromatic intermediate with piperazine under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Scientific Research Applications

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has found applications in various scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar compounds to 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine include:

    1-[(4-Methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine: Differing by the position of the methyl group on the aromatic ring.

    1-[(3-Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine: Lacking the methyl group on the aromatic ring.

    1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine: Featuring an ethyl group instead of a methyl group on the piperazine ring.

Properties

Molecular Formula

C12H17ClN2O4S2

Molecular Weight

352.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17ClN2O4S2/c1-10-11(13)4-3-5-12(10)21(18,19)15-8-6-14(7-9-15)20(2,16)17/h3-5H,6-9H2,1-2H3

InChI Key

JQOSFSCTGJBZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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